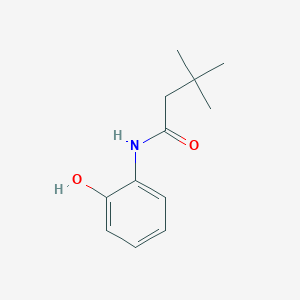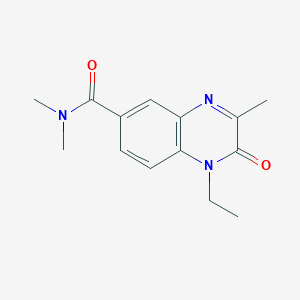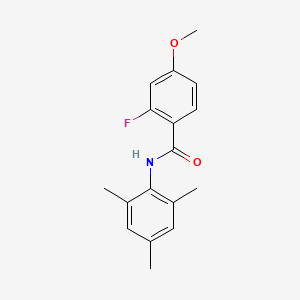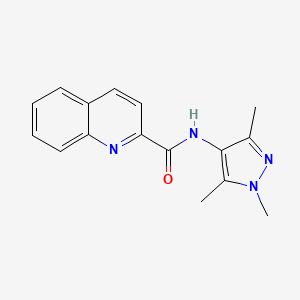![molecular formula C18H20N2O2 B7475954 N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B7475954.png)
N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide, also known as DMCB, is a chemical compound that has been studied for its potential applications in various fields of scientific research. This compound is synthesized through a specific method and has been found to have unique biochemical and physiological effects, making it a valuable tool for laboratory experiments.
作用机制
The exact mechanism of action of N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes and signaling pathways in cells. Specifically, this compound has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC activity, this compound may alter the expression of specific genes in cells, leading to its observed biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of unique biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In neurological cells, this compound has been found to increase neuronal survival and reduce the accumulation of toxic proteins associated with neurodegenerative disorders. Additionally, this compound has been found to have anti-inflammatory properties, which may contribute to its observed effects in various cell types.
实验室实验的优点和局限性
N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide has a number of advantages as a tool for laboratory experiments. It is a relatively small and stable compound, making it easy to handle and store. Additionally, this compound has been found to have low toxicity in cells, allowing for the use of higher concentrations in experiments. However, there are also limitations to the use of this compound in lab experiments. Specifically, its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, this compound has been found to have limited solubility in water, which may limit its use in certain experimental conditions.
未来方向
There are a number of future directions for research on N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide. One potential direction is the further investigation of its anti-cancer properties, specifically in other types of cancer cells. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of new drugs targeting similar pathways. Finally, this compound may have applications in other fields of research, such as immunology and infectious disease, which should be explored in future studies.
In conclusion, this compound is a valuable tool for laboratory experiments with unique biochemical and physiological effects. Its potential applications in cancer research, neurological research, and drug discovery make it a promising compound for future studies. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields of research.
合成方法
N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide is synthesized through a multi-step process that involves the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N,N-dimethylformamide dimethyl acetal to produce the corresponding N,N-dimethylaminoethyl ester. Finally, this ester is reacted with 3-(dimethylamino)phenyl isocyanate to yield the desired product, this compound.
科学研究应用
N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide has been studied for its potential applications in various fields of scientific research, including cancer research, neurological research, and drug discovery. In cancer research, this compound has been found to have anti-cancer properties, specifically against breast cancer cells. In neurological research, this compound has been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, this compound has been investigated for its potential as a drug discovery tool, specifically as a lead compound for the development of new drugs.
属性
IUPAC Name |
N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-8-13(2)10-15(9-12)17(21)19-16-7-5-6-14(11-16)18(22)20(3)4/h5-11H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDKKRGVXZLANC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(3-fluoro-4-methylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7475898.png)


![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7475919.png)
![3-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B7475929.png)
![N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B7475937.png)

![1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine](/img/structure/B7475939.png)

![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide](/img/structure/B7475965.png)
![N-[(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7475967.png)